molecular formula C11H15N3O2 B2488103 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 956614-59-8

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No. B2488103
CAS RN: 956614-59-8
M. Wt: 221.26
InChI Key: QYEOBTIRZQUURJ-UHFFFAOYSA-N
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Description

"1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid" is a chemical compound that falls within the broader class of pyrimidine derivatives. Pyrimidines are of significant interest due to their presence in DNA and RNA, where they serve as fundamental components. These compounds, especially when substituted with various functional groups, exhibit a wide range of biological activities and are pivotal in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep chemical reactions that can include cyclization, alkylation, and amidation processes. For example, 2-Amino-4-aryl-6-(ω-carboxyalkyl)-5H-pyrrolo[3,4-d]pyrimidin-7-(6H)ones have been prepared via a one-pot synthesis from β-alanine, showcasing the versatility of pyrimidine synthesis methodologies (Madhav, Snyder, & Southwick, 1980).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid, is characterized by the presence of hydrogen bonds that can significantly influence their electronic structures and molecular geometry. Studies such as those conducted by Orozco et al. (2009) provide insights into how intramolecular N-H...O hydrogen bonds play a crucial role in the molecular configuration of pyrimidine derivatives, leading to the formation of distinct molecular motifs and hydrogen-bonded structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclizations, which can modify their chemical properties significantly. For instance, the reactivity towards different (hetero)aromatic C-nucleophiles demonstrates the compound's versatility in undergoing chemical transformations to yield new pyrimidine-based structures (Smolobochkin et al., 2019).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in drug formulation. The crystalline structure analysis often reveals the polarization of the molecular-electronic structure, which affects the compound's solubility and stability (Cheng et al., 2011).

Scientific Research Applications

Crystallographic Studies

  • Pyrimidine derivatives like 4-amino-5-chloro-2,6-dimethylpyrimidine, related to 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid, have been extensively studied for their crystallographic properties. These studies reveal insights into molecular recognition processes, which are critical for pharmaceutical applications involving hydrogen bonding (Rajam et al., 2017).

Molecular Interactions and Hydrogen Bonding

  • Investigations into the hydrogen-bonding patterns of pyrimidine derivatives demonstrate their significance in forming stable molecular structures, essential for designing drugs and other molecular compounds (Hemamalini et al., 2006).

Biological Evaluation

  • Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities, showing potential in developing new pharmaceutical compounds (Aggarwal et al., 2014).

Molecular Adducts and Hydrogen-Bonding Interactions

  • The formation of molecular adducts involving pyrimidine derivatives, and their hydrogen-bonding interactions, have been examined, providing valuable insights into the development of new chemical compounds (Lynch et al., 2000).

Co-crystal Design

  • Co-crystal design involving pyrimidine units offers insights into the development of new materials with desired properties, such as pharmaceuticals and molecular devices (Rajam et al., 2018).

Hydration Studies

  • Studies on the hydration of pyrimidine derivatives, like the dimethylpyrimidin-2-yl esters, contribute to understanding their chemical properties and potential applications in various industries (Kress, 1994).

Hydrogen-Bonded Ring Motifs

  • Research on hydrogen-bonded ring motifs in aminopyrimidine derivatives highlights their structural significance, which is crucial in drug design and development (Balasubramani et al., 2007).

Fluorescence Binding Studies

  • Fluorescence binding studies of pyrimidine derivatives with proteins like bovine serum albumin can lead to the development of new diagnostic tools and therapeutic agents (Meng et al., 2012).

Theoretical Studies and Antioxidant Activity

  • Theoretical studies combined with practical evaluations of the antioxidant activity and DNA binding properties of pyrimidine derivatives provide a comprehensive understanding of their potential biomedical applications (Yılmaz et al., 2020).

Herbicidal Activities

  • Research into the herbicidal activities of pyrimidine derivatives highlights their potential use in agriculture for controlling harmful plant species (Fu-b, 2014).

Catalysis and Synthesis

  • Studies on the catalysis and synthesis of compounds using pyrimidine derivatives, such as in the deconjugative esterification of acids, contribute to the advancement of synthetic chemistry (Sano et al., 2006).

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7-6-8(2)13-11(12-7)14-5-3-4-9(14)10(15)16/h6,9H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEOBTIRZQUURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid

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